Niad-4

Description

Properties

IUPAC Name |

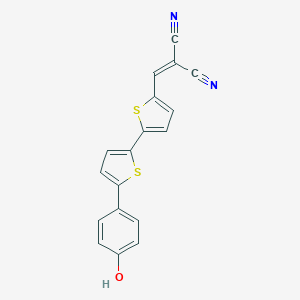

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFRZDOQQDHVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430674 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868592-56-7 | |

| Record name | NIAD-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Niad-4: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for Niad-4, a fluorescent probe integral to the study of Alzheimer's disease. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions, photophysical properties, and experimental applications of this compound in the detection of amyloid-β (Aβ) plaques.

Executive Summary

This compound is a rationally designed, low-molecular-weight fluorophore that specifically binds to Aβ aggregates, the pathological hallmarks of Alzheimer's disease.[1] Its mechanism of action is centered on a significant enhancement of its fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property, combined with its ability to cross the blood-brain barrier, makes this compound a powerful tool for in vivo and in vitro imaging of Aβ plaques.[2][3] This guide will dissect the chemical properties, binding kinetics, and the photophysical changes that underpin its function as a sensitive amyloid-β imaging agent.

Molecular Profile and Chemical Properties

This compound, chemically known as [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, is a donor-π-acceptor molecule with a molecular weight of 334 Da.[1][4] Its structure features a p-hydroxyphenyl donor group and a dicyanomethylene acceptor group linked by a highly polarizable bisthiophene π-bridge. This rigid, rod-like aromatic core is hydrophobic and readily planarizable, characteristics that are crucial for its high-affinity binding to Aβ aggregates.

Mechanism of Action: Binding to Amyloid-β

The primary mechanism of action of this compound involves its specific binding to Aβ aggregates. The binding is thought to be a combination of electrostatic and hydrophobic interactions between the planarized aromatic system of this compound and the surface of the Aβ fibrils. In vitro studies have demonstrated that this compound binds to the same sites on Aβ as other known high-affinity amyloid-binding compounds like BTA-1.

Binding Affinity and Specificity

This compound exhibits a high binding affinity for Aβ aggregates, with a reported inhibition constant (Ki) of 10 nM. This affinity is significantly higher than that of the conventional amyloid dye, Thioflavin T (Ki = 580 nM). Studies have shown that this compound specifically labels Aβ plaques and cerebrovascular amyloid angiopathy in transgenic mouse models of Alzheimer's disease, with minimal non-specific binding.

Photophysical Properties and Fluorescence Enhancement

The utility of this compound as an imaging agent stems from the dramatic changes in its photophysical properties upon binding to Aβ.

Fluorescence in Aqueous Solution vs. Bound State

In aqueous solutions, this compound is only slightly soluble and tends to form non-emissive aggregates or micelles at concentrations above approximately 10 μM, resulting in a very low fluorescence quantum yield of about 0.008%. However, upon binding to Aβ fibrils, a significant enhancement in fluorescence emission is observed, with the quantum yield increasing to 5%. This represents an approximately 400-fold increase in fluorescence intensity.

Spectral Shifts

Binding to Aβ also induces a significant red shift (bathochromic shift) of approximately 70 nm in the emission spectrum of this compound. The excitation wavelength is around 475 nm, and the emission wavelength is approximately 610 nm when bound to amyloid fibrils. This shift to the far-red region of the spectrum is advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.

Proposed Mechanisms for Fluorescence Enhancement

Two primary mechanisms have been proposed to explain the dramatic increase in this compound's fluorescence upon binding to Aβ aggregates:

-

Reduced Internal Rotation: In its unbound state, this compound can undergo free rotation around its single bonds, which leads to non-radiative deactivation of its excited state. Upon binding to the rigid structure of Aβ fibrils, these internal rotations are restricted. This reduction in vibrational deactivation pathways leads to a significant increase in the fluorescence quantum yield.

-

Disaggregation-Induced Fluorescence: Another proposed mechanism suggests that this compound exists as non-emissive aggregates in aqueous solution. When these aggregates encounter the hydrophobic pockets of Aβ fibrils, they disaggregate into their monomeric, highly fluorescent form. This "disaggregation-induced emission" contributes to the high contrast observed in imaging.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 334 Da | |

| Binding Affinity (Ki) | 10 nM | |

| Quantum Yield (Aqueous) | ~0.008% | |

| Quantum Yield (Bound to Aβ) | 5% | |

| Fluorescence Enhancement | ~400-fold | |

| Emission Red Shift (Δλ) | ~70 nm | |

| Excitation Wavelength (Bound) | ~475 nm | |

| Emission Wavelength (Bound) | ~610 nm |

Experimental Protocols

In Vitro Staining of Aβ Deposits in Brain Tissue Sections

This protocol describes the histochemical staining of Aβ plaques in fixed brain sections from transgenic mice with Alzheimer's-like pathology.

-

Tissue Preparation: Obtain fixed coronal brain sections from transgenic mice.

-

Staining Solution Preparation: Prepare a 10 μM solution of this compound in a mixture of DMSO and propylene glycol.

-

Staining Procedure: Incubate the brain sections in the this compound staining solution for 15 minutes at room temperature.

-

Washing: Rinse the sections three times with phosphate-buffered saline (PBS).

-

Imaging: Mount the stained sections and visualize using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation ~475 nm, emission >600 nm).

In Vivo Two-Photon Imaging of Aβ Plaques

This protocol outlines the procedure for in vivo imaging of Aβ plaques in living transgenic mice.

-

Animal Preparation: Prepare aged APP transgenic mice with a cranial window to allow for direct optical access to the brain surface.

-

Probe Administration: Administer a 2 mg/kg dose of this compound solution (10 μM) via intravenous injection.

-

Imaging: Immediately following injection, perform red fluorescence imaging of the brain surface using a multiphoton microscope. This technique allows for the visualization of this compound crossing the blood-brain barrier and specifically labeling both senile plaques and cerebrovascular amyloid angiopathy.

Staining of Protein Aggregates in C. elegans**

This protocol details the staining of protein aggregates in a transgenic C. elegans model.

-

Staining Solution: Prepare a 1 μM this compound solution in M9 buffer containing 0.1% dimethyl sulfoxide.

-

Incubation: Incubate live transgenic worms in the this compound solution for 4 hours at room temperature.

-

Recovery and Destaining: Transfer the worms to NGM plates and allow them to recover for approximately 24 hours to permit metabolic clearance of unbound dye.

-

Imaging Preparation: Mount the stained worms on 2% agarose pads containing 40 mM NaN3 as an anesthetic.

-

Microscopy: Capture fluorescence images using a fluorescence microscope with a 20x objective and a Cy3/TRITC filter set.

Visualizations

Figure 1. Mechanism of this compound fluorescence enhancement upon binding to Amyloid-β fibrils.

Figure 2. Workflow for in vivo imaging of Aβ plaques using this compound.

Figure 3. Comparison of this compound photophysical properties in unbound versus Aβ-bound states.

References

- 1. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mit.edu [web.mit.edu]

Niad-4 Fluorophore for Amyloid-Beta Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niad-4, or [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, is a fluorescent probe renowned for its utility in the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols for its use, and a summary of its quantitative data to assist researchers in its effective application.

Core Properties and Mechanism of Action

This compound is a donor-π-acceptor molecule with a low molecular weight of 334 Da.[2] Its structure features a p-hydroxyphenyl donor group and a dicyanomethylene acceptor group linked by a highly polarizable bisthiophene bridge.[1] This design allows this compound to readily cross the blood-brain barrier.

The fluorophore exhibits a remarkable increase in fluorescence quantum yield upon binding to Aβ aggregates. In its free state in aqueous solution, this compound has a very low quantum yield of approximately 0.008%. However, upon binding to Aβ fibrils, this increases dramatically to 5%. This significant enhancement, approximately 400-fold, is attributed to a reduction in the free rotation of the aromatic rings within the molecule when it intercalates within the amyloid structure. This "molecular rotor" mechanism makes this compound a highly sensitive tool for detecting the presence of amyloid plaques.

Quantitative Data

The following tables summarize the key quantitative properties of the this compound fluorophore.

| Property | Value | Reference |

| Molecular Weight | 334 Da | |

| Binding Affinity (Ki) | 10 nM |

| Fluorescence Property | Unbound this compound (in PBS) | Bound this compound (to Aβ fibrils) | Reference |

| Quantum Yield | ~0.008% | 5% | |

| Excitation Wavelength | Not specified in aqueous solution | 475 nm | |

| Emission Wavelength | Not specified in aqueous solution | 610 nm | |

| Fluorescence Increase | - | ~400-fold |

Experimental Protocols

Detailed methodologies for the application of this compound in various experimental settings are provided below.

In Vitro/Ex Vivo Staining of Brain Sections

This protocol is suitable for staining amyloid plaques in fixed brain tissue slices from transgenic mouse models of Alzheimer's disease.

Materials:

-

Fixed brain sections

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Propylene glycol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a 10 μM staining solution of this compound in a 1:1 mixture of DMSO and propylene glycol.

-

Immerse the fixed brain sections in the this compound staining solution.

-

Incubate for 15-30 minutes at room temperature.

-

Rinse the sections three times with PBS to remove unbound this compound.

-

Mount the sections on slides for microscopic examination.

In Vivo Two-Photon Imaging in Transgenic Mice

This protocol outlines the procedure for real-time imaging of amyloid plaques in living transgenic mice.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

This compound

-

Sterile saline or PBS

-

Anesthesia

-

Two-photon microscope

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically implant a cranial window to provide optical access to the brain.

-

This compound Solution Preparation: Due to this compound's low aqueous solubility, a stock solution should be prepared in DMSO. For intravenous injection, this stock solution should be diluted in a vehicle suitable for administration, such as a mixture of DMSO, polyethylene glycol (PEG), and saline. A final injection volume should be carefully calculated to achieve the desired dose.

-

Intravenous Injection: Administer this compound via intravenous injection, typically through the tail vein. A dosage of 2-3 mg/kg is recommended.

-

Two-Photon Microscopy:

-

Excitation: Use a two-photon excitation wavelength of approximately 800 nm.

-

Emission Collection: Collect the fluorescence emission in the range of 500-550 nm.

-

Imaging Timeframe: Imaging can commence shortly after injection, with plaques becoming visible as the dye crosses the blood-brain barrier and binds to amyloid deposits. Optimal imaging times may vary, but plaques are typically clearly visible within 30 minutes post-injection.

-

Visualizations

Logical Workflow for this compound Application

Caption: Workflow for using this compound in amyloid-beta imaging.

This compound Mechanism of Action

Caption: Mechanism of this compound fluorescence enhancement upon binding to amyloid-beta.

Conclusion

This compound is a potent and specific fluorophore for the visualization of amyloid-beta plaques. Its favorable properties, including its ability to cross the blood-brain barrier and its significant fluorescence enhancement upon binding, make it an invaluable tool for researchers in the field of Alzheimer's disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in both in vitro and in vivo research settings, ultimately contributing to a better understanding of Alzheimer's pathology and the development of new therapeutic interventions.

References

- 1. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Niad-4: A Technical Guide to its Excitation, Emission, and Application in Amyloid-Beta Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Niad-4, a fluorescent probe renowned for its application in the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document outlines its core spectral properties, experimental methodologies, and the underlying mechanisms of its fluorescence enhancement upon binding to Aβ aggregates.

Core Spectroscopic and Binding Properties

This compound is a rationally designed fluorophore based on a donor-π-bridge-acceptor architecture.[1] This structure, featuring a highly polarizable bisthiophene linking a p-hydroxyphenyl donor and a dicyanomethylene acceptor, is crucial for its desirable spectral properties and high binding affinity to Aβ aggregates.[1] The molecule's rigid, rod-like aromatic core is designed for high-specificity binding to these protein deposits.[2]

Upon binding to Aβ fibrils, this compound undergoes a significant conformational planarization, which results in a notable red shift in both its absorption and emission spectra.[2] This binding event restricts the internal rotation of the molecule, leading to a dramatic enhancement of its fluorescence quantum yield.[1] In aqueous solutions, this compound tends to form non-emissive assemblies; however, upon interaction with the hydrophobic pockets of Aβ aggregates, these assemblies disaggregate into highly fluorescent monomeric species.

The key quantitative spectral and binding characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 475 nm | In the presence of Aβ aggregates |

| Emission Wavelength (λem) | 603 nm | Upon binding with Aβ aggregates |

| 610 nm | General | |

| 625 nm | In methanol solution | |

| 575 - 640 nm | Depending on solvent polarity | |

| Binding Affinity (Ki) | 10 nM | For Aβ aggregates |

| Quantum Yield (Φ) | ≈ 0.008% | In aqueous solution (unbound) |

| 5% | In the presence of Aβ aggregates | |

| 15% | In methanol solution | |

| Fluorescence Enhancement | ~400-fold | Upon mixing with Aβ aggregates |

| Molar Extinction Coefficient Increase | 1.3-fold | Upon binding to Aβ aggregates |

| Molecular Weight | 334 Da |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in the study of amyloid-beta plaques.

In Vitro Staining of Amyloid-β Plaques in Brain Tissue

This protocol is adapted for the histochemical staining of Aβ deposits in fixed brain sections from transgenic mouse models of Alzheimer's disease.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Propylene glycol

-

DMSO

-

Fixed brain sections from an APP transgenic mouse model

-

Fluorescence microscope

Procedure:

-

Prepare a staining solution of 10 μM this compound in a mixture of DMSO and propylene glycol.

-

Apply the this compound staining solution to the fixed brain sections.

-

Incubate for 15 minutes at room temperature.

-

Wash the sections with the DMSO/propylene glycol solvent to remove unbound probe.

-

Mount the stained sections on microscope slides.

-

Image the sections using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~475 nm, Emission: >600 nm).

In Vivo Two-Photon Imaging of Amyloid-β Plaques

This protocol outlines the procedure for real-time imaging of Aβ plaques in the brains of living transgenic mice. This technique often requires a cranial window for direct optical access to the brain.

Materials:

-

This compound solution for injection (formulation should ensure blood-brain barrier permeability)

-

Anesthetized transgenic mouse with a surgically implanted cranial window

-

Two-photon microscope

Procedure:

-

Administer the this compound solution to the mouse, typically via intravenous injection. This compound is known to readily cross the blood-brain barrier.

-

Allow sufficient time for the probe to circulate and bind to Aβ plaques in the brain.

-

Position the anesthetized mouse under the two-photon microscope.

-

Use an appropriate excitation wavelength for two-photon microscopy to visualize this compound fluorescence.

-

Acquire images of the brain parenchyma to identify and characterize Aβ plaques and cerebrovascular amyloid angiopathy.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.

References

- 1. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Fluorescence Enhancement of Niad-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Niad-4, a fluorescent probe renowned for its application in the detection of amyloid-beta (Aβ) aggregates, a key hallmark of Alzheimer's disease. This document provides a comprehensive overview of this compound's quantum yield, its significant fluorescence enhancement upon binding to Aβ fibrils, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Photophysical and Binding Properties of this compound

The efficacy of this compound as a fluorescent probe is underscored by its remarkable changes in photophysical properties upon interaction with Aβ aggregates. The following tables summarize the key quantitative data for easy comparison.

Table 1: Quantum Yield of this compound in Various Environments

| Environment | Quantum Yield (Φ) | Reference |

| Methanol | 15% | [1] |

| Aqueous Solution (unbound) | ~0.008% | [1] |

| Bound to aggregated Aβ protein (in PBS) | 5% | [1] |

Table 2: Binding Affinity and Spectroscopic Shifts of this compound with Aβ Aggregates

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 10 nM | [1] |

| Fluorescence Intensity Enhancement | ~400-fold | [2] |

| Emission Wavelength Shift (Red Shift) | ~70 nm | |

| Emission Maximum (Bound to Aβ) | >600 nm | |

| Extinction Coefficient Increase | 1.3-fold |

Table 3: Comparative Binding Affinity with Thioflavin T

| Compound | Binding Affinity (Ki) for Aβ Aggregates | Reference |

| This compound | 10 nM | |

| Thioflavin T | 580 nM |

Mechanism of Fluorescence Enhancement

The dramatic increase in this compound's fluorescence upon binding to Aβ fibrils is attributed to a unique mechanism known as disaggregation-induced fluorescence enhancement. In aqueous solutions, particularly at concentrations above approximately 10 μM, this compound tends to form non-emissive aggregates. When this compound encounters the hydrophobic pockets within Aβ fibrils, these aggregates are disrupted, leading to the release of highly fluorescent monomeric this compound. This process is the primary contributor to the significant fluorescence enhancement observed.

Additionally, the binding to the rigid structure of the amyloid fibril restricts the free rotation of the aromatic rings within the this compound molecule in its excited state. This reduction in non-radiative decay pathways further contributes to the enhancement of the fluorescence quantum yield.

Figure 1. Disaggregation-induced fluorescence enhancement of this compound.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis of this compound and its application in binding and imaging studies.

Synthesis of this compound

The synthesis of this compound is a three-step process based on a Stille coupling reaction.

Figure 2. Synthetic workflow for this compound.

Step 1: Stille Coupling

-

Reactants: 4-iodo-1-tert-butyl-dimethylsiloxylbenzene and 5-tributylstannyl-2,2'-bithiophene.

-

Conditions: The reaction is carried out at 70°C for 36 hours.

-

Yield: 57%.

Step 2: Conversion to Silyl-protected Aldehyde

-

Reagents: The product from Step 1 is treated with N,N,N',N'-tetramethylethylenediamine and malononitrile.

-

Yield: 84%.

Step 3: In situ Deprotection

-

Reagent: Hydrochloric acid.

-

Conditions: The reaction is conducted at 60°C for 6 hours.

-

Yield: 77%.

-

Purity: The final product has a chemical purity of >95%.

In Vitro Binding Studies with Aβ Aggregates

These studies are crucial for determining the binding affinity and specificity of this compound.

1. Preparation of Aβ Aggregates:

-

Synthetically produced Aβ peptides (typically Aβ1-40 or Aβ1-42) are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The solution is incubated at 37°C with agitation for a period ranging from several hours to days to induce fibril formation.

-

The formation of aggregates can be monitored using techniques like Thioflavin T fluorescence or electron microscopy.

2. Competition Binding Assay:

-

A known concentration of a high-affinity Aβ-binding compound (e.g., BTA-1) is incubated with the prepared Aβ aggregates.

-

Increasing concentrations of this compound are added to the mixture.

-

The displacement of the known compound by this compound is measured, allowing for the calculation of the inhibitory constant (Ki).

In Situ Histochemical Staining of Brain Tissue

This method is used to visualize Aβ plaques in brain tissue sections.

1. Tissue Preparation:

-

Brain sections are obtained from transgenic mice with Alzheimer's-like pathology.

-

The sections are fixed using standard histological procedures.

2. Staining Protocol:

-

A solution of this compound (e.g., 10 μM) is prepared in a mixture of DMSO and propylene glycol.

-

The brain sections are incubated with the this compound solution for approximately 15 minutes at room temperature.

-

The sections are then washed to remove unbound probe.

3. Imaging:

-

The stained sections are visualized using fluorescence microscopy to reveal the location and morphology of Aβ deposits.

In Vivo Imaging in Transgenic Mice

In vivo imaging allows for the real-time detection of Aβ plaques in living animals.

1. Animal Preparation:

-

Aged APP transgenic mice are used as the animal model.

-

A cranial window is surgically implanted to allow for direct optical access to the brain surface.

2. Probe Administration:

-

A solution of this compound (e.g., 2 mg/kg body weight, 10 μM) is administered via intravenous injection.

3. Imaging:

-

Multiphoton microscopy is used for deep-tissue imaging of the brain through the cranial window.

-

The red fluorescence of this compound specifically labels both amyloid plaques and cerebrovascular amyloid angiopathy.

Figure 3. Experimental workflows for this compound characterization.

References

- 1. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Niad-4 for Amyloid-Beta Plaques

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Niad-4, a fluorescent probe with high binding affinity for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the quantitative binding data, experimental protocols for affinity determination, and the underlying mechanisms of its interaction with Aβ aggregates.

Introduction to this compound

This compound, or [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, is a small-molecule, near-infrared fluorescent (NIRF) probe designed for the in vivo and in vitro detection of Aβ plaques.[1][2][3] Its structural design, based on a donor-π-bridge-acceptor architecture, allows it to readily cross the blood-brain barrier and specifically bind to the β-sheet structures characteristic of amyloid fibrils.[2][3] Upon binding, this compound exhibits a significant enhancement in fluorescence quantum yield and a notable red shift in its emission spectrum, making it a powerful tool for visualizing amyloid pathology.

Quantitative Binding Affinity Data

The binding affinity of this compound for Aβ aggregates has been quantified through competitive binding assays. These studies demonstrate that this compound binds to the same sites on Aβ fibrils as other known amyloid-binding compounds, such as BTA-1. The key quantitative parameter is the inhibition constant (Kᵢ), which indicates the concentration of this compound required to inhibit the binding of a radiolabeled ligand by 50%.

Table 1: Binding Affinity of this compound for Amyloid-Beta Aggregates

| Parameter | Value | Ligand | Aβ Species | Reference |

| Kᵢ | 10 nM | [³H]BTA-1 | Artificially aggregated Aβ |

Mechanism of Action and Fluorescence Enhancement

The dramatic increase in this compound's fluorescence upon binding to Aβ plaques is attributed to two primary mechanisms:

-

Reduced Rotational Freedom : In aqueous solutions, this compound has a very low fluorescence quantum yield (≈0.008%). This is due to the free rotation of its aromatic rings, which provides a non-radiative pathway for the decay of its excited state. When this compound binds to the rigid β-sheet structure of amyloid fibrils, this internal rotation is hindered. This restriction of intramolecular rotation (RIR) closes the non-radiative decay channel, leading to a significant enhancement of fluorescence—approximately 400-fold.

-

Disaggregation-Induced Fluorescence : Recent studies suggest that this compound forms non-emissive aggregates (assemblies) in aqueous solutions at low concentrations. When this compound encounters the hydrophobic pockets within Aβ deposits, these aggregates are thought to dissociate into their highly fluorescent monomeric forms, contributing to the high-contrast imaging of amyloid fibrils.

Upon binding, this compound also exhibits a significant bathochromic (red) shift of about 70 nm in its emission spectrum.

Table 2: Spectroscopic Properties of this compound

| State | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

| Unbound (Aqueous) | ~475 nm | ~540 nm | ~0.008% | |

| Bound to Aβ Fibrils | ~475 nm | ~603-612 nm | ~5% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to amyloid-beta plaques.

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound using a radiolabeled competitor and aggregated Aβ.

Caption: Workflow for determining this compound Kᵢ value.

Methodology:

-

Preparation of Aβ Fibrils :

-

Synthesized Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

-

The solution is incubated at 37°C with continuous agitation for 24-72 hours to promote fibrillization.

-

Fibril formation is confirmed using methods like Transmission Electron Microscopy (TEM) or a Thioflavin T (ThT) fluorescence assay.

-

-

Competitive Binding Assay :

-

In a multi-well plate, a constant concentration of pre-formed Aβ fibrils is incubated with a constant concentration of a radiolabeled competitor (e.g., [³H]BTA-1) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium by incubating for approximately 2 hours at room temperature.

-

The mixture is then rapidly filtered through a glass fiber filter (e.g., Whatman GF/B) using a vacuum manifold to separate the fibril-bound radioligand from the free radioligand.

-

The filter is washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis :

-

The radioactivity retained on each filter is measured using liquid scintillation counting.

-

The percentage of inhibition of radioligand binding is plotted against the concentration of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

-

The Kᵢ value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol details the staining of Aβ plaques in fixed brain tissue sections from a transgenic mouse model of Alzheimer's disease.

Caption: Workflow for in situ staining of amyloid plaques.

Methodology:

-

Tissue Preparation :

-

A transgenic mouse model of AD (e.g., APP/PS1) is deeply anesthetized and transcardially perfused with ice-cold PBS, followed by 4% paraformaldehyde (PFA) for fixation.

-

The brain is extracted and post-fixed in 4% PFA, then cryoprotected by immersion in a sucrose gradient.

-

The brain is sectioned into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

-

-

Staining Procedure :

-

Brain sections are mounted on glass slides.

-

The sections are rehydrated through a series of decreasing ethanol concentrations.

-

Slides are incubated with a solution of this compound (e.g., 10 µM in a vehicle like DMSO/propylene glycol) for 15-30 minutes at room temperature in the dark.

-

The sections are then rinsed multiple times in buffer (e.g., PBS) to remove unbound probe.

-

-

Imaging :

-

The stained sections are coverslipped using an aqueous mounting medium.

-

The slides are imaged using an epifluorescence or confocal microscope equipped with appropriate filters for this compound (e.g., excitation ~475 nm, emission ~610 nm).

-

This protocol outlines the procedure for imaging Aβ plaques in the brain of a living transgenic mouse using two-photon microscopy after systemic administration of this compound.

Caption: Workflow for in vivo two-photon imaging.

Methodology:

-

Animal Preparation :

-

A cranial window is surgically implanted over a region of interest (e.g., the somatosensory cortex) in an AD transgenic mouse. This involves a craniotomy and sealing the opening with a glass coverslip.

-

The animal is allowed to recover from the surgery for several days to weeks.

-

-

Imaging Session :

-

The mouse is anesthetized and placed on the stage of a two-photon microscope.

-

This compound is administered systemically, typically via intravenous (tail vein) or intraperitoneal injection.

-

The laser is tuned to the appropriate two-photon excitation wavelength for this compound (typically in the 800-950 nm range).

-

Time-lapse imaging is initiated to monitor the entry of the probe into the brain parenchyma, its binding to Aβ plaques, and its subsequent clearance from non-plaque areas. Images can be acquired at various depths within the cortex.

-

-

Image Analysis :

-

The acquired z-stacks are used to create 3D reconstructions of the amyloid plaques.

-

Image analysis software is used to quantify changes in plaque size, number, and fluorescence intensity over time.

-

Conclusion

This compound is a highly effective fluorescent probe for the detection and quantification of amyloid-beta plaques. Its high binding affinity (Kᵢ = 10 nM), significant fluorescence enhancement upon binding, and ability to cross the blood-brain barrier make it an invaluable tool for both preclinical research and the development of diagnostics and therapeutics for Alzheimer's disease. The detailed protocols provided in this guide offer a framework for researchers to utilize this compound in a variety of experimental contexts to further investigate the pathology of Alzheimer's disease.

References

- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staining-and-quantification-of-amyloid-pathology-in-transgenic-mouse-models-of-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]

In Vitro Characterization of NIAD-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro properties of NIAD-4, a fluorescent probe for the detection of amyloid-β (Aβ) aggregates. It is designed to be a comprehensive resource for researchers and professionals in the fields of neurodegenerative disease, bio-imaging, and drug development. This document details the binding characteristics, fluorescence properties, and the underlying mechanism of action of this compound. Furthermore, it furnishes detailed experimental protocols for the characterization of this molecule and includes visualizations to elucidate key processes and workflows.

Core Properties of this compound

This compound is a small-molecule fluorophore designed for the optical imaging of Aβ plaques, a hallmark of Alzheimer's disease.[1] Its design is based on a donor-π-bridge-acceptor architecture, which gives it desirable photophysical properties.[2] The molecule has a low molecular weight and is charge-neutral, facilitating its ability to cross the blood-brain barrier for in vivo applications.[1]

Binding Affinity and Selectivity

This compound exhibits high binding affinity for aggregated Aβ. In vitro binding studies have demonstrated that this compound binds to the same sites on Aβ fibrils as other known amyloid-binding compounds like BTA-1.[1] The binding is characterized by a low nanomolar inhibition constant (Ki), indicating a strong interaction.

Table 1: Binding Affinity of this compound for Amyloid-β Aggregates

| Compound | Binding Affinity (Ki) | Target |

| This compound | 10 nM[1] | Aggregated Aβ protein |

| Thioflavin T | 580 nM | Aggregated Aβ protein |

Fluorescence Properties

The fluorescence of this compound is highly sensitive to its environment. In aqueous solutions, the molecule is only weakly fluorescent. However, upon binding to Aβ aggregates, its fluorescence quantum yield increases dramatically. This is accompanied by a significant red shift in its emission spectrum.

Table 2: Photophysical Properties of this compound

| Condition | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |

| Aqueous Solution (PBS) | ~475 nm | ~610 nm | ~0.008% |

| Bound to Aggregated Aβ | Not specified | ~603 nm | ~5% |

| Methanol | Not specified | 625 nm | 15% |

The significant enhancement in fluorescence intensity upon binding, reported to be approximately 400-fold, provides a high signal-to-noise ratio for imaging applications.

Mechanism of Action: Disaggregation-Induced Fluorescence

The dramatic increase in this compound fluorescence upon binding to Aβ aggregates is attributed to a phenomenon known as disaggregation-induced fluorescence enhancement. In aqueous media, this compound molecules tend to form non-emissive aggregates at concentrations as low as ~10 μM. When this compound encounters the hydrophobic pockets within Aβ fibrils, these aggregates are disrupted, and the monomeric, highly fluorescent form of this compound is released and stabilized. This process is distinct from the mechanism of other amyloid dyes that operate as molecular rotors.

Caption: Mechanism of this compound fluorescence enhancement.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize this compound.

Preparation of Amyloid-β Fibrils

The preparation of consistent Aβ fibril stocks is critical for reproducible in vitro assays.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ1-40 or Aβ1-42)

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

10 mM HCl

Procedure:

-

Monomerization: Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL. Sonicate in a bath sonicator for 5 minutes.

-

Solvent Evaporation: Dry the HFIP/peptide solution under a stream of nitrogen gas, followed by vacuum drying for 1-2 hours to form a peptide film.

-

Stock Solution: Redissolve the peptide film in DMSO to a concentration of 5 mM. This stock solution contains monomeric Aβ.

-

Fibril Formation: Dilute the DMSO stock solution to a final concentration of 100 µM in 10 mM HCl.

-

Incubation: Incubate the solution at 37°C for 24 hours to promote fibril formation.

-

Confirmation: The formation of fibrils can be confirmed by techniques such as Transmission Electron Microscopy (TEM) or by using a well-established amyloid dye like Thioflavin T.

In Vitro Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence enhancement of this compound upon binding to Aβ fibrils.

Materials:

-

This compound stock solution (in DMSO)

-

Prepared Aβ fibril solution

-

PBS, pH 7.4

-

Fluorometer

Procedure:

-

Prepare a working solution of this compound in PBS. A final concentration of around 4.1 µM can be used.

-

Prepare a solution of Aβ fibrils in PBS at a concentration of approximately 10 µM.

-

Measure the fluorescence emission spectrum of the this compound solution alone. Excite the sample at approximately 475 nm and record the emission from 500 nm to 750 nm.

-

Add the Aβ fibril solution to the this compound solution and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence emission spectrum of the this compound/Aβ fibril mixture using the same instrument settings.

-

Compare the fluorescence intensity and the emission maximum of this compound in the absence and presence of Aβ fibrils.

Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound using a competitive binding assay with a known high-affinity ligand, such as BTA-1.

Materials:

-

A radiolabeled or fluorescently labeled high-affinity Aβ ligand (e.g., [3H]BTA-1)

-

Prepared Aβ fibril solution

-

This compound solutions at various concentrations

-

Binding buffer (e.g., PBS)

-

Filtration apparatus with glass fiber filters

Procedure:

-

In a series of tubes, add a fixed concentration of Aβ fibrils and the labeled ligand.

-

To these tubes, add increasing concentrations of unlabeled this compound.

-

Include control tubes with no competitor (total binding) and tubes with a large excess of an unlabeled competitor (non-specific binding).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound from the free ligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound ligand.

-

Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorometer (for fluorescent ligands).

-

Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) from the resulting sigmoidal curve.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for characterizing this compound and the logical relationship of its properties.

Caption: Experimental workflow for this compound characterization.

Caption: Logical relationship of this compound properties.

References

Niad-4: A Technical Guide to Detecting Amyloid Aggregates in Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Niad-4, a fluorescent probe crucial for the detection of amyloid-β (Aβ) aggregates, a hallmark of Alzheimer's disease. This document outlines the core properties of this compound, detailed experimental protocols for its application, and quantitative data to support its efficacy in Alzheimer's research.

Introduction to this compound

This compound, chemically known as [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, is a small molecule fluorophore designed for the specific detection of Aβ plaques.[1] Its unique donor-π-bridge-acceptor architecture allows it to readily cross the blood-brain barrier, a critical feature for in vivo imaging.[2] The probe exhibits a significant increase in fluorescence quantum yield upon binding to amyloid aggregates, making it a highly sensitive tool for their visualization.[3][4] The binding mechanism involves the planarization of the molecule's aromatic rings within the hydrophobic pockets of Aβ fibrils, which restricts internal rotation and enhances fluorescence.[2] This disaggregation-induced fluorescence enhancement is a key characteristic of this compound's performance.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing a comparative overview for researchers.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 334 Da | |

| Binding Affinity (Ki) for Aβ aggregates | 10 nM | |

| Comparison Binding Affinity (Thioflavin T) | 580 nM |

Table 2: Fluorescence Properties of this compound

| Condition | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Fluorescence Enhancement | Reference |

| In Methanol | - | 625 nm | 15% | - | |

| In Aqueous Solution (unbound) | - | - | ~0.008% | - | |

| Bound to Aβ aggregates | 475 nm | 610-612 nm | 5% | ~400-fold |

Experimental Protocols

Detailed methodologies for the application of this compound in both in vitro and in vivo settings are provided below.

In Vitro Staining of Amyloid-β Deposits in Brain Tissue

This protocol is adapted from procedures used for histochemical staining of fixed brain sections from transgenic mouse models of Alzheimer's disease.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Staining solution: 10 μM this compound in a 1:1 mixture of DMSO and propylene glycol

-

Phosphate-buffered saline (PBS)

-

Fixed brain sections from an appropriate Alzheimer's disease model or human tissue

-

Fluorescence microscope

Procedure:

-

Prepare the staining solution by diluting the this compound stock solution.

-

Mount the fixed brain sections on microscope slides.

-

Apply the 10 μM this compound staining solution to the brain sections, ensuring complete coverage.

-

Incubate for 15 minutes at room temperature in the dark.

-

Gently wash the sections with PBS to remove unbound this compound.

-

Mount the coverslip using an appropriate mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope with excitation and emission filters suitable for this compound (e.g., excitation around 475 nm and emission around 610 nm).

In Vivo Two-Photon Imaging of Amyloid-β Plaques in Transgenic Mice

This protocol outlines the procedure for real-time imaging of Aβ plaques in living transgenic mice, a key application of this compound.

Materials:

-

This compound solution for injection (e.g., 2 mg/kg body weight, dissolved in a suitable vehicle)

-

Aged transgenic mouse model of Alzheimer's disease (e.g., APP transgenic mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical preparation for a cranial window

-

Two-photon microscope

Procedure:

-

Anesthetize the transgenic mouse.

-

Surgically prepare a cranial window to expose the brain surface for imaging.

-

Administer the this compound solution via intravenous (i.v.) injection. A typical dose is 2 mg/kg.

-

Allow time for the probe to circulate and cross the blood-brain barrier.

-

Position the mouse under the two-photon microscope.

-

Perform imaging of the brain through the cranial window, using an appropriate excitation wavelength for two-photon microscopy to excite this compound.

-

Acquire images to visualize the specific labeling of amyloid plaques and cerebrovascular amyloid angiopathy.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Diagram 1: this compound Mechanism of Action.

Diagram 2: Experimental Workflow for In Vivo Imaging.

References

- 1. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Early Development of Niad-4: A Technical Guide to a Promising Molecular Probe for Amyloid-Beta Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of Niad-4, a fluorescent molecular probe designed for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the synthesis, quantitative characteristics, and key experimental protocols from the seminal studies that established this compound as a valuable tool in neurodegenerative disease research.

Core Properties of this compound

This compound was rationally designed based on a donor-π-bridge-acceptor architecture, which imparts favorable photophysical properties upon binding to Aβ aggregates.[1][2] Its low molecular weight and charge neutrality allow it to cross the blood-brain barrier, a critical feature for in vivo imaging applications.[3] The binding of this compound to the hydrophobic pockets of Aβ fibrils is believed to restrict the internal rotation of its aromatic rings, leading to a significant enhancement in its fluorescence quantum yield.[1][2] Another proposed mechanism for its dramatic fluorescence enhancement is a disaggregation-induced emission, where non-emissive this compound aggregates in aqueous solution dissociate into highly fluorescent monomers upon interaction with the hydrophobic environment of Aβ deposits.

Quantitative Data Summary

The following tables summarize the key quantitative data reported during the early development of this compound.

| Property | Value | Reference(s) |

| Binding Affinity (Ki) | 10 nM | |

| Molecular Weight | 334 Da | |

| Chemical Purity | >95% |

Table 1: Physicochemical and Binding Properties of this compound

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference(s) |

| In Methanol | - | 625 | 15 | |

| In Aqueous Solution (Phosphate-Buffered Saline) | - | - | ~0.008 | |

| In the Presence of Aggregated Aβ (in PBS) | 475 | 610 - 612 | 5 |

Table 2: Fluorescence Properties of this compound

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are outlined below, based on the foundational research.

Synthesis of this compound

The synthesis of this compound is a three-step process based on a Stille coupling reaction.

Step 1: Stille Coupling

-

Reactants: 4-iodo-1-tert-butyl-dimethylsiloxylbenzene and 5-tributylstannyl-2,2'-bithiophene.

-

Conditions: The reaction is carried out at 70°C for 36 hours.

-

Yield: 57%.

Step 2: Aldehyde Formation

-

Reactants: The product from Step 1, N,N,N',N'-tetramethylethylenediamine, and malononitrile.

-

Yield: 84%.

Step 3: Deprotection

-

Reactants: The silyl-protected aldehyde from Step 2.

-

Conditions: In situ deprotection using hydrochloric acid at 60°C for 6 hours.

-

Yield: 77%.

The final product is a dark-red material with a chemical purity of over 95%.

In Vitro Binding Assay with Aggregated Aβ Protein

This protocol is used to determine the binding affinity of this compound to Aβ aggregates.

-

Preparation of Aβ Aggregates:

-

Synthesized Aβ protein is artificially aggregated in vitro. While specific protocols from the original this compound papers are not detailed, a general method involves dissolving monomeric Aβ in a suitable solvent like DMSO and then diluting it into a buffer (e.g., F-12 media or 10mM HCl) to a final concentration of around 100 µM, followed by incubation at 4°C or 37°C for 24 hours to induce fibril formation.

-

-

Binding Assay:

-

In vitro binding studies indicated that this compound binds to the same sites on Aβ as the known high-affinity compound BTA-1.

-

The binding affinity (Ki) was determined to be 10 nM. For comparison, the Ki of Thioflavin T is 580 nM.

-

In Situ Histochemical Staining of Transgenic Mouse Brain Sections

This method is used to visualize Aβ plaques in fixed brain tissue.

-

Tissue Preparation:

-

Obtain fixed brain sections from aged APP (amyloid precursor protein) transgenic mice with Alzheimer's disease-like pathology.

-

-

Staining:

-

Prepare a 10 µM solution of this compound in a mixture of DMSO and propylene glycol.

-

Label the brain sections with the this compound solution for 15 minutes at room temperature.

-

-

Imaging:

-

Visualize the stained sections using in vitro fluorescence imaging to reveal the specific location and size of the aggregated Aβ deposits.

-

In Vivo Imaging in Aged APP Transgenic Mice

This protocol describes the use of this compound for imaging Aβ plaques in living animals.

-

Animal Preparation:

-

Use aged APP transgenic mice.

-

Prepare a cranial window to allow for direct optical access to the brain surface.

-

-

Probe Administration:

-

Administer a 2 mg/kg solution of this compound (10 µM) via intravenous (i.v.) injection.

-

-

Imaging:

-

Perform red fluorescence imaging using multiphoton microscopy. This technique allows for deep tissue penetration and high-resolution imaging.

-

Observations from early studies showed that this compound readily crosses the blood-brain barrier and specifically labels both Aβ plaques and cerebrovascular amyloid angiopathy.

-

Visualizations

The following diagrams illustrate the key processes involved in the research and application of this compound.

References

- 1. In vivo imaging of amyloid-beta deposits in mouse brain with multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Spectral Signature of Amyloid-Beta: A Technical Guide to Niad-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent probe Niad-4 and its remarkable spectral shift upon binding to amyloid-beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. Understanding the photophysical properties and binding dynamics of this compound is crucial for its application in high-resolution imaging of Aβ plaques and for the development of novel diagnostic and therapeutic strategies. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in research and drug development.

Introduction to this compound: A Near-Infrared Probe for Aβ Detection

This compound, chemically known as [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, is a fluorescent probe specifically designed for the detection of Aβ aggregates.[1] Its design is based on a donor-π-acceptor architecture, which gives rise to its sensitivity to the microenvironment's polarity.[2] A key feature of this compound is its ability to cross the blood-brain barrier, enabling in vivo imaging of Aβ plaques in animal models.[2] Upon binding to the hydrophobic pockets of Aβ fibrils, this compound exhibits a significant enhancement in its fluorescence quantum yield and a pronounced red shift in its emission spectrum, making it a powerful tool for visualizing these pathological structures.

The Phenomenon of Spectral Shift: Mechanism of Action

The dramatic change in this compound's fluorescence upon binding to Aβ aggregates is attributed to a combination of factors that alter its excited-state properties.

2.1. Restricted Intramolecular Rotation: In aqueous solution, the aromatic rings of free this compound can rotate, leading to non-radiative decay pathways and consequently, low fluorescence.[2] However, when this compound binds to the rigid structure of Aβ fibrils, this intramolecular rotation is sterically hindered. This restriction of molecular motion closes the non-radiative decay channels, forcing the excited molecule to relax through fluorescence, which results in a significant increase in quantum yield.[2]

2.2. Solvatochromism and Environmental Polarity: The spectral shift of this compound is also a manifestation of solvatochromism, where the color of a substance changes with the polarity of the solvent. The binding pockets within Aβ aggregates provide a non-polar, hydrophobic microenvironment. This change from the highly polar aqueous environment to a non-polar one stabilizes the excited state of this compound differently, leading to the observed red shift in its emission spectrum. Computational studies suggest that upon binding, this compound adopts a more planar conformation, which, combined with the lower dielectric constant of the binding site, contributes to the bathochromic shift.

2.3. Disaggregation-Induced Emission: Recent studies have proposed an additional mechanism involving the disaggregation of this compound upon binding to Aβ. In aqueous solutions, this compound can form non-emissive aggregates. When these aggregates encounter the hydrophobic cavities of Aβ fibrils, they are thought to disaggregate into their monomeric, highly fluorescent form, contributing to the observed increase in fluorescence intensity.

The following diagram illustrates the proposed mechanism of this compound's fluorescence enhancement and spectral shift upon binding to Aβ fibrils.

Quantitative Data

The photophysical and binding properties of this compound are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound

| Property | Free this compound in Aqueous Buffer | This compound Bound to Aβ Aggregates | Reference |

| Excitation Max (λ_ex) | ~450 nm | ~480 nm | |

| Emission Max (λ_em) | ~530 nm | ~602 nm | |

| Quantum Yield (Φ) | ~0.001 | ~0.5 | |

| Fluorescence Enhancement | - | ~400-fold |

Table 2: Binding Properties of this compound to Aβ Aggregates

| Property | Value | Reference |

| Binding Affinity (K_d) | ~10 nM | |

| Binding Stoichiometry | Not explicitly reported | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for the detection of Aβ aggregates.

4.1. In Vitro Fluorescence Spectroscopy with Aβ Fibrils

This protocol describes how to measure the fluorescence of this compound in the presence of pre-formed Aβ fibrils.

4.1.1. Preparation of Aβ42 Fibrils:

-

Resuspend Aβ42: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

-

Incubate and Evaporate: Incubate the solution at room temperature for 1 hour to ensure monomerization. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator. Store the resulting peptide film at -20°C.

-

Fibril Formation: To form fibrils, resuspend the Aβ42 peptide film in DMSO to a concentration of 5 mM. Dilute this stock solution to 100 µM in 10 mM HCl.

-

Incubate for Aggregation: Incubate the solution at 37°C for 24 hours to allow for fibril formation.

4.1.2. Fluorescence Measurement:

-

Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration (e.g., 1 µM).

-

Mix with Aβ Fibrils: In a 96-well black plate, mix the this compound solution with the prepared Aβ42 fibril suspension to a final Aβ42 concentration of 10 µM. Include control wells with this compound in PBS alone and Aβ42 fibrils in PBS alone.

-

Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure Fluorescence: Measure the fluorescence emission spectra using a plate reader or a spectrofluorometer. Set the excitation wavelength to 450 nm and record the emission from 500 nm to 700 nm.

The following workflow diagram illustrates the in vitro fluorescence spectroscopy experiment.

4.2. In Vitro Staining of Aβ Plaques in Brain Tissue

This protocol details the staining of Aβ plaques in fixed brain sections from a transgenic mouse model of Alzheimer's disease.

-

Tissue Preparation: Obtain brain tissue from a transgenic mouse model (e.g., 5XFAD) and a wild-type control. Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains into 30-40 µm thick slices using a cryostat or a vibratome.

-

Staining Solution: Prepare a staining solution of 10 µM this compound in a mixture of PBS and propylene glycol (1:1 v/v).

-

Staining: Mount the brain sections onto glass slides. Incubate the sections with the this compound staining solution for 15 minutes at room temperature in the dark.

-

Washing: Gently wash the sections three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting and Imaging: Coverslip the sections with an aqueous mounting medium. Image the stained plaques using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~470/40 nm, emission ~600/50 nm).

4.3. In Vivo Two-Photon Microscopy of Aβ Plaques

This protocol provides a general outline for in vivo imaging of Aβ plaques in a living transgenic mouse using two-photon microscopy. A detailed surgical protocol for cranial window implantation is required and should be performed under appropriate ethical guidelines.

4.3.1. Cranial Window Implantation (Abbreviated):

-

Anesthesia and Analgesia: Anesthetize the mouse and administer analgesics as per approved protocols.

-

Craniotomy: Perform a craniotomy over the region of interest (e.g., the somatosensory cortex) to expose the dura mater.

-

Window Placement: Place a glass coverslip over the exposed brain surface and secure it with dental cement.

4.3.2. In Vivo Imaging:

-

This compound Administration: Administer this compound to the mouse via intravenous (tail vein) or intraperitoneal injection at a dose of approximately 2 mg/kg.

-

Microscopy Setup: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to an excitation wavelength of approximately 800-850 nm for this compound.

-

Image Acquisition: Acquire z-stacks of images through the cranial window to visualize the this compound labeled Aβ plaques. The vasculature can be visualized by co-injecting a fluorescently labeled dextran.

The following diagram outlines the logical relationship between the experimental setups.

Conclusion

This compound is a valuable tool for researchers studying Alzheimer's disease and other amyloid-related pathologies. Its significant fluorescence enhancement and red-shifted emission upon binding to Aβ aggregates provide a high-contrast signal for the sensitive detection of these pathological hallmarks. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of amyloid biology and the development of novel diagnostic and therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Niad-4 Staining of Fixed Brain Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niad-4 is a near-infrared (NIR) fluorescent probe with a strong affinity for amyloid-β (Aβ) aggregates, making it a valuable tool for the detection and visualization of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3][4] This molecule exhibits a significant increase in fluorescence intensity, approximately 400-fold, upon binding to Aβ fibrils.[1] This enhancement is attributed to a disaggregation-induced mechanism and the restriction of rotational freedom of its aromatic rings within the hydrophobic pockets of the amyloid plaques.

These application notes provide a detailed protocol for the use of this compound in staining Aβ plaques in fixed brain tissue sections, offering guidance on tissue preparation, staining procedures, and data interpretation.

Quantitative Data Summary

For optimal experimental design and data comparison, the following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for Aβ fibrils | 10 nM | |

| Fluorescence Enhancement (upon binding) | ~400-fold | |

| Excitation Wavelength (bound) | ~475-488 nm | |

| Emission Wavelength (bound) | ~603-650 nm | |

| Recommended Staining Concentration | 10 µM | |

| Recommended Incubation Time | 15 minutes |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams are provided.

Experimental Protocols

This section provides a detailed step-by-step protocol for this compound staining of fixed brain tissue sections.

I. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Propylene glycol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris-Buffered Saline (TBS), pH 7.4 (optional, for washing)

-

Triton X-100 or Tween-20 (optional, for permeabilization and washing)

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

Nuclear counterstain (e.g., DAPI, Hoechst, or NeuroTrace) (optional)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Staining jars or multi-well plates

II. Tissue Preparation

-

Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS. Post-fix the dissected brain in 4% PFA overnight at 4°C.

-

Cryoprotection: For frozen sections, equilibrate the fixed brain in a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Section the brain at a thickness of 30-40 µm using a vibratome for free-floating sections or a cryostat for slide-mounted sections.

-

Storage: Store free-floating sections in PBS with 0.02-0.03% sodium azide at 4°C until staining.

III. Staining Protocol

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO. Store in the dark at -20°C.

-

On the day of staining, prepare a 10 µM working solution of this compound in a 1:1 mixture of DMSO and propylene glycol. Note: The final solvent composition may need optimization for your specific tissue and mounting medium.

-

-

Rehydration and Permeabilization:

-

For slide-mounted sections, rehydrate through a graded series of ethanol and finally in PBS.

-

Wash free-floating sections three times for 5-10 minutes each in PBS to remove the storage solution.

-

(Optional) For improved penetration, incubate the sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

-

-

This compound Staining:

-

Incubate the sections in the 10 µM this compound working solution for 15 minutes at room temperature, protected from light.

-

-

Washing:

-

To reduce background fluorescence, a thorough washing step is critical.

-

Wash the sections three to four times for 5 minutes each with PBS. The inclusion of a low concentration of a mild detergent (e.g., 0.05% Tween-20) in the wash buffer may help to reduce non-specific binding.

-

-

Counterstaining (Optional):

-

For nuclear visualization, incubate the sections with a suitable nuclear counterstain such as DAPI (e.g., 1 µg/mL in PBS for 5-10 minutes) or NeuroTrace according to the manufacturer's instructions.

-

Rinse briefly with PBS after counterstaining.

-

-

Mounting and Coverslipping:

-

Mount the stained sections onto microscope slides.

-

Carefully remove excess buffer and coverslip using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

Store the slides in the dark at 4°C.

-

IV. Imaging and Analysis

-

Microscopy: Visualize the stained sections using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~475-488 nm, Emission: ~603-650 nm) and the chosen counterstain (e.g., DAPI: Ex ~360 nm, Em ~460 nm).

-

Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain) across all samples for reliable comparison.

-

Quantitative Analysis: The fluorescence intensity of this compound can be quantified using image analysis software (e.g., ImageJ/Fiji). This can involve measuring the total fluorescence intensity, the area of positive staining, or the number and size of plaques per region of interest.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | Incomplete washing | Increase the number and/or duration of washing steps. Include a mild detergent in the wash buffer. |

| This compound concentration too high | Perform a titration to determine the optimal staining concentration. | |

| Autofluorescence of the tissue | Treat sections with an autofluorescence quenching agent (e.g., Sudan Black B) before staining. | |

| Weak or No Signal | This compound concentration too low | Increase the concentration of the this compound working solution. |

| Insufficient incubation time | Increase the incubation time (e.g., to 30 minutes). | |

| Photobleaching | Minimize exposure of the stained sections to light. Use an antifade mounting medium. | |

| Uneven Staining | Poor penetration of the dye | Ensure adequate permeabilization with a detergent like Triton X-100. |

| Sections dried out during staining | Keep sections hydrated at all stages of the protocol. |

References

- 1. researchgate.net [researchgate.net]

- 2. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Two-Photon Microscopy with Niad-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Niad-4 for the in vivo imaging of amyloid-beta (Aβ) plaques using two-photon microscopy. This document includes detailed protocols for animal preparation, dye administration, and imaging, as well as a summary of this compound's key characteristics.

Introduction to this compound

This compound is a fluorescent probe specifically designed for the detection of Aβ plaques, a hallmark of Alzheimer's disease.[1][2][3] Its chemical structure, [[5'-(4-Hydroxyphenyl)[2,2'-bithiophen]-5-yl]methylene]-propanedinitrile, allows it to readily cross the blood-brain barrier and bind to Aβ aggregates with high affinity.[1][2] Upon binding, this compound undergoes a significant enhancement in its fluorescence quantum yield and a notable red shift in its emission spectrum, making it an excellent candidate for in vivo imaging.

The mechanism of fluorescence enhancement is attributed to the restriction of intramolecular rotation upon binding to the amyloid fibrils, which reduces non-radiative decay pathways. Studies have shown that this compound exhibits a dramatic increase in fluorescence intensity, approximately 400-fold, when bound to Aβ aggregates.

Key Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Binding Affinity (Ki) for Aβ aggregates | 10 nM | |

| Molecular Weight | 334.41 g/mol | |

| Excitation Maximum (Bound to Aβ) | ~475 nm (one-photon) | |

| Emission Maximum (Bound to Aβ) | ~603-626 nm | |

| Two-Photon Excitation Wavelength | 800 nm | |

| Fluorescence Enhancement upon Binding | ~400-fold |

Experimental Protocols

This section provides detailed protocols for the use of this compound in in vivo two-photon microscopy experiments in mouse models of Alzheimer's disease.

Protocol 1: Preparation of this compound Solution for Intravenous Injection

This protocol describes the preparation of a this compound solution suitable for intravenous administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Propylene glycol

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile microcentrifuge tubes

-

Sterile insulin syringes with a 28-30 gauge needle

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 100 µL of stock solution, dissolve 0.334 mg of this compound (MW: 334.41 g/mol ) in 100 µL of high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Injection Solution Preparation:

-

On the day of the experiment, thaw the this compound stock solution.

-

To prepare the injection solution, first, mix the this compound stock solution with propylene glycol. A common ratio is 1:1 (v/v). For a final injection volume of 100 µL, you might start with 5 µL of 10 mM this compound stock and 5 µL of propylene glycol.

-

Vortex the mixture.

-

Add sterile PBS (pH 7.4) to the desired final concentration and volume. For a typical dose of 2-3 mg/kg for a 25g mouse, you would need 50-75 µg of this compound. If starting with a 10 mM stock, this can be achieved by diluting the initial DMSO/propylene glycol mixture in PBS. Ensure the final concentration of DMSO is low (ideally less than 5%) to minimize toxicity.

-

Vortex the final solution thoroughly.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the co-solvent concentration).

-

Draw the solution into a sterile insulin syringe for injection.

-

Protocol 2: Surgical Implantation of a Cranial Window